3-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
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Overview
Description
3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.128 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions may vary, but common reagents include bromine, acetic acid, and various catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID can be compared with other similar compounds, such as:
8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: These compounds have similar structures but different functional groups, leading to variations in their biological activities and applications.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl derivatives: These compounds share the core purine structure but differ in their substituents, affecting their chemical reactivity and biological properties. The uniqueness of 3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID lies in its specific bromine substitution and propanoic acid moiety, which confer distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H11BrN4O4 |
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Molecular Weight |
331.12 g/mol |
IUPAC Name |
3-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C10H11BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)4-3-5(16)17/h3-4H2,1-2H3,(H,16,17) |
InChI Key |
ARXDFTBGBRLMNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCC(=O)O |
Origin of Product |
United States |
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